5-Methylpyrimidine-2-carbaldehyde
Overview
Description
5-Methylpyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Autocatalytic Reactions
5-Methylpyrimidine-2-carbaldehyde has been utilized in asymmetric autocatalytic reactions. For instance, 2-methylpyrimidyl alkanol, when reacted with diisopropylzinc and 2-methylpyrimidine-5-carbaldehyde, showed dramatic amplification of enantiomeric excess, highlighting its potential in chiral synthesis (Shibata et al., 1997).
Heterocyclic Compound Synthesis
The compound plays a significant role in the synthesis of heterocyclic compounds. For example, the reaction of unsymmetrical barbituric acid with various aldehydes, including this compound, led to the formation of heterocyclic stable pentaones, showcasing its versatility in organic synthesis (Jalilzadeh & Pesyan, 2011).
Synthesis of Arylpyrimidine Carbaldehydes
VEGFR-2 Inhibitory Activity
Research has identified 4-aminopyrimidine-5-carbaldehyde oximes, including derivatives of this compound, as potent inhibitors of VEGFR-2, a protein kinase involved in angiogenesis. This highlights its potential in the development of anticancer agents (Huang et al., 2011).
Preparation of Schiff Bases
This compound has been used in the preparation of Schiff bases, compounds with a wide range of applications including as antiviral, antimicrobial, and anticancer agents. This application underscores its importance in medicinal chemistry (Gangadasu et al., 2002).
Oxidation Reactions
The compound also finds application in oxidation reactions. For example, oxopyrimidine-5-carbaldehydes, derivatives of this compound, have been synthesized and used as synthetic precursors of antitumor agents, demonstrating its potential in pharmaceutical research (Erkin & Krutikov, 2004).
Safety and Hazards
Properties
IUPAC Name |
5-methylpyrimidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDHHJZPOGJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630000 | |
Record name | 5-Methylpyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-62-7 | |
Record name | 5-Methyl-2-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90905-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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